N-(2-methoxyphenyl)azepane-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-9-5-4-7-11(13)16-14(17)12-8-3-2-6-10-15-12/h4-5,7,9,12,15H,2-3,6,8,10H2,1H3,(H,16,17) |
InChI Key |
XIAIINJVQDMPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Azepane Ring System in N-(2-methoxyphenyl)azepane-2-carboxamide Derivatives
Ring Expansion Methodologies for Azepane Synthesisresearchgate.net
Ring expansion of smaller, more readily available cyclic precursors is a common and powerful method for constructing the azepane framework. researchgate.netbenthamdirect.com These reactions often involve the expansion of five- or six-membered rings through various thermal, photochemical, or microwave-assisted methods. researchgate.netresearchgate.net
A notable modern approach involves the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This strategy utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uknih.gov A subsequent hydrogenolysis step saturates the ring to yield the final azepane product. manchester.ac.uknih.gov This method is highly modular, allowing the substitution pattern of the starting nitroarene to be directly translated to the resulting azepane, providing access to complex, poly-functionalized structures. manchester.ac.uk
| Ring Expansion Method | Precursor | Key Conditions | Product | Reference(s) |
| Photochemical Dearomatization | Substituted Nitroarenes | Blue Light, Phosphite Reagent, H₂/Pd | Polysubstituted Azepanes | manchester.ac.uk, nih.gov |
| Beckmann Rearrangement | Cyclohexanone Oxime | Acid Catalyst | ε-Caprolactam (Azepan-2-one) | researchgate.net |
| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (HN₃), Acid Catalyst | ε-Caprolactam (Azepan-2-one) | acs.org |
Transition-Metal Catalyzed Routes to Azepane Scaffoldsresearchgate.net
Transition-metal catalysis offers efficient and selective pathways for constructing cyclic structures, including azepanes. researchgate.netmdpi.com These methods often involve intramolecular cyclization or cycloaddition reactions that are difficult to achieve through other means.
One effective strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This process involves an intermolecular amine addition followed by an intramolecular cyclization to generate substituted azepine-2-carboxylates. nih.gov Another approach is the silyl-aza-Prins cyclization, where Lewis acids such as indium(III) chloride (InCl₃) catalyze the reaction of allylsilyl amines with aldehydes to produce trans-substituted azepanes with high diastereoselectivity. nih.gov Palladium-catalyzed reactions have also been developed, such as the coupling of ortho-halobenzaldehydes with N-tosylhydrazones, which proceeds via migratory insertion to yield dibenzo-fused seven-membered lactams. acs.org
| Catalyst System | Reactants | Reaction Type | Product | Reference(s) |
| Cu(MeCN)₄PF₆ | Allenyne, Aniline | Tandem Amination/Cyclization | Azepine Derivative | nih.gov |
| InCl₃ | Allylsilyl Amine, Aldehyde | Silyl-aza-Prins Cyclization | trans-Azepane | nih.gov |
| Pd(OAc)₂ / PCy₃ | α,β-Unsaturated Ketone, 2-Alkynylaniline | Alkyne-Bridging C-C Bond Activation | Nine-membered Lactam | acs.org |
| PdCl₂(PhCN)₂ | N-allyl propiolamide | Intramolecular Cyclization | γ-Lactam | rsc.org |
Multicomponent Reaction Approaches in Carboxamide Synthesisorganic-chemistry.org
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms from the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the rapid synthesis of carboxamide derivatives. organic-chemistry.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction is exceptionally modular, allowing for the creation of diverse compound libraries by simply varying each of the four starting components. nih.gov For the synthesis of a molecule like this compound, the components could be azepane-2-carboxylic acid, an aldehyde, 2-methoxyaniline, and an isocyanide, with the final structure being achieved after subsequent modifications. The high atom economy and operational simplicity make MCRs a powerful tool in library design. nih.govacs.org
| Multicomponent Reaction | Components | Key Product Feature | Reference(s) |
| Ugi Reaction (4-component) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | nih.gov, mdpi.com |
| Passerini Reaction (3-component) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.gov, nih.gov |
| Bucherer–Bergs Reaction | Ketone/Aldehyde, Ammonium Carbonate, Cyanide | Hydantoin | mdpi.com |
Approaches for Regioselective Introduction of the 2-Methoxyphenyl Moietyacs.orgrsc.orgsemanticscholar.orgdntb.gov.uaresearchgate.netresearchgate.net
The introduction of the N-(2-methoxyphenyl) group onto the azepane-2-carboxamide (B11923136) scaffold can be accomplished through several synthetic strategies. A primary method involves the N-arylation of a pre-formed lactam or a primary amide. Nickel-catalyzed cross-coupling reactions have proven effective for this transformation, enabling the N-arylation of primary amides and lactams with various (hetero)aryl electrophiles, including chlorides, bromides, and triflates. nih.gov
Alternatively, the 2-methoxyphenyl moiety can be incorporated from the outset of the synthesis. In the context of multicomponent reactions like the Ugi synthesis, 2-methoxyaniline can serve as the amine component, directly installing the desired aromatic group during the formation of the core structure. nih.govmdpi.com Another route involves the ozonation of N-aryl cyclic amines. The regioselective oxidation of an N-(2-methoxyphenyl)azepane at the carbon adjacent to the nitrogen would yield the corresponding lactam, N-(2-methoxyphenyl)azepan-2-one. nih.gov
Formation of the Azepane-Carboxamide Linkageorganic-chemistry.orgnih.gov
The formation of the amide bond between the azepane-2-carboxylic acid backbone and the 2-methoxyphenylamine is a critical step. As mentioned, multicomponent reactions provide a direct route to this linkage in a single step. organic-chemistry.org
Beyond MCRs, standard peptide coupling methodologies are widely applicable. A pre-formed azepane-2-carboxylic acid can be activated with common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with 2-methoxyaniline to form the desired carboxamide. researchgate.net
Transamidation chemistry offers another pathway. For instance, a pre-synthesized benzofuran-2-carboxamide (B1298429) featuring a directing group like 8-aminoquinoline (B160924) can undergo aminolysis with a desired amine, replacing the directing group and forming a new amide bond. mdpi.com A similar strategy could be adapted for the azepane system. Furthermore, processes for preparing carboxamides from azepine precursors, such as reacting a 5H-dibenz[b,f]azepine with an alkali cyanate (B1221674) in the presence of an acid, demonstrate established methods for installing a carboxamide group onto a nitrogen-containing ring system. google.comgoogle.com
Derivatization Strategies for this compound Analogues and Library Designresearchgate.netnih.gov
The synthetic methodologies used to construct this compound are highly adaptable for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The conformational flexibility of the azepane ring means that introducing substituents can bias it towards specific conformations, which is important for tailoring its biological activity. lifechemicals.com
Multicomponent reactions are exceptionally suited for library generation due to their convergent nature. nih.gov By systematically varying the amine, carbonyl, carboxylic acid, and isocyanide components in an Ugi-type synthesis, a vast array of structurally diverse analogues can be produced rapidly. nih.govnih.gov
Furthermore, the strategies used for ring construction can be leveraged for derivatization. For example, in the photochemical ring expansion of nitroarenes, a wide variety of substituted nitroaromatics can be used as starting materials, leading to azepanes with diverse substitution patterns on the seven-membered ring. manchester.ac.uknih.gov Similarly, transition-metal catalyzed cyclizations can tolerate a broad range of functional groups on the starting materials, allowing for the synthesis of analogues with different substituents on the azepane scaffold. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution. Through ¹H and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom can be determined, providing information on connectivity and stereochemistry.
Table 1: Predicted ¹H NMR Data for N-(2-methoxyphenyl)azepane-2-carboxamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 8.0 | Multiplet |
| Azepane-CH | 3.5 - 4.0 | Multiplet |
| Methoxy-H | ~3.8 | Singlet |
| Azepane-CH₂ | 1.5 - 2.5 | Multiplets |
Note: This table is predictive and not based on experimental results.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational and Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.
For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to the N-H and C=O stretching of the amide group, the C-O stretching of the methoxy (B1213986) group, the C-H stretching of the aromatic and aliphatic portions, and the C=C stretching of the aromatic ring. The precise wavenumbers of these bands provide a molecular fingerprint.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Note: This table is based on typical ranges for these functional groups and is not derived from experimental data for the specific compound.
X-ray Crystallography in the Precise Structural Characterization of Azepane-Carboxamide Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal structure, including bond lengths, bond angles, and torsion angles, can be generated.
A successful crystallographic analysis of this compound would provide unambiguous proof of its constitution and stereochemistry. It would also reveal information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. While crystal structure data for the exact title compound is not available, studies on related molecules, such as 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate the utility of this technique in confirming molecular geometry and intermolecular hydrogen-bonding patterns.
Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| V (ų) | Value |
| Z | 4 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of N-(2-methoxyphenyl)azepane-2-carboxamide and its Analogues
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, which in turn governs the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries and energies. For analogues of this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been employed to optimize molecular structures and predict their structural parameters. dergipark.org.tr
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For analogues containing the methoxyphenyl moiety, the HOMO is often localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the carboxamide or another electron-deficient part of the molecule. researchgate.net DFT calculations on such compounds allow for the determination of HOMO and LUMO energies and the subsequent calculation of global reactivity descriptors. A molecule with a high HOMO-LUMO energy gap is characterized by high chemical hardness and kinetic stability. researchgate.net
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
| 2-(4-methoxyphenyl)benzo[d]thiazole | - | - | - | B3LYP/6-311++G** |
| (4-amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone | - | - | - | B3LYP/6-311+G(d,p) |
| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | - | - | - | B3LYP/6-311G+(d,p) |
Note: Specific HOMO/LUMO energy values were not available in the provided search snippets for these exact analogues, but the methods used in their study are noted.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In analogues of this compound, the MEP maps typically show the most negative potential localized around the oxygen atom of the carbonyl group in the carboxamide linkage and the oxygen of the methoxy (B1213986) group. researchgate.net These regions are potential sites for hydrogen bonding and interactions with electrophiles. rasayanjournal.co.in Conversely, the hydrogen atom of the amide group (N-H) and hydrogens on the aromatic ring often exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. rasayanjournal.co.in MEP analysis is crucial for understanding non-covalent interactions, which are vital for ligand-receptor binding. chemrxiv.org
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking studies on various carboxamide and azepane derivatives have been instrumental in elucidating their binding modes within the active sites of enzymes and receptors. researchgate.net For instance, docking studies of N-substituted indole-2-carboxamides have revealed their interactions with the binding pocket of topoisomerase II. researchgate.net Similarly, thiazole (B1198619) carboxamide derivatives have been docked into the active sites of COX enzymes to understand their inhibitory mechanisms. nih.gov
For a molecule like this compound, docking simulations would likely show the carboxamide group forming key hydrogen bonds with amino acid residues in the active site. The methoxyphenyl group could engage in hydrophobic or π-stacking interactions, while the azepane ring might fit into a hydrophobic pocket. The specific interactions would, of course, depend on the topology and chemical nature of the target's active site.
Beyond predicting the binding pose, molecular docking can also estimate the binding affinity (often expressed as a binding energy or score) between a ligand and its target. rasayanjournal.co.in A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.
In studies of related compounds, docking scores have been used to rank potential inhibitors and guide the design of more potent analogues. For example, docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα showed that the derivatives occupy the binding site and interact with key residues, with binding affinities correlating with their observed biological activity. mdpi.com The conformational stability of the ligand within the active site is also assessed, ensuring that the predicted binding mode is energetically favorable.
| Ligand Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
| N-substituted 1H-indole-2-carboxamides | Topoisomerase II-DNA complex (5ZRF) | Not specified | Hydrogen bonding, hydrophobic interactions |
| Thiazole carboxamide derivatives | COX enzymes | Not specified | Hydrogen bonding, hydrophobic interactions |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | Interactions with key binding residues |
| 4-(tert-butyl)-4-methoxy-1,1-biphenyl | Oncogene protein (5P21) | -7.1 | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azepane-Carboxamide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the azepane-carboxamide series, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects and in designing new derivatives with enhanced potency. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.
A hypothetical 2D-QSAR study on a series of azepane-carboxamide derivatives might aim to predict their inhibitory activity against a specific biological target. In such a study, a dataset of compounds with known activities is divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to develop the QSAR model, which takes the form of an equation linking the biological activity to the most relevant molecular descriptors.
Key molecular descriptors often found to be significant in QSAR models for similar heterocyclic compounds include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: Properties like molar refractivity (MR) and the logarithm of the partition coefficient (LogP) are frequently used to model steric and hydrophobic interactions, respectively.
The statistical quality of a QSAR model is assessed using several parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred) for the test set. A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity.
Below is an interactive data table representing a hypothetical QSAR model for a series of azepane-carboxamide derivatives.
| Descriptor | Coefficient | Description | Role in Model |
| MR_substituent | +0.45 | Molar refractivity of the substituent on the phenyl ring. | Indicates that bulkier substituents at this position may enhance activity. |
| LogP | +0.28 | Logarithm of the octanol-water partition coefficient. | Suggests that increased lipophilicity contributes positively to the biological activity. |
| LUMO | -0.15 | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy might be favorable for interactions with the biological target. |
| J_descriptor | +0.32 | A topological descriptor related to molecular shape and branching. | Suggests that specific spatial arrangements of the molecule are important for activity. |
| Model Statistics | |||
| R² | 0.85 | ||
| Q² | 0.78 | ||
| R²pred | 0.81 |
Structure-Based Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often a protein or enzyme, to design and optimize ligands with high affinity and selectivity. For derivatives of this compound, SBDD principles can be applied to rationally modify the scaffold to improve its interaction with the target's binding site. This process typically involves techniques like X-ray crystallography or NMR spectroscopy to determine the target's structure, followed by computational molecular docking to predict the binding modes of potential ligands. nih.gov
The initial step in the SBDD of this compound derivatives would be to identify the key pharmacophoric features responsible for its activity. A pharmacophore model defines the essential spatial arrangement of functional groups necessary for binding to the target. For this compound, key features might include:
A hydrogen bond donor (the amide N-H group).
A hydrogen bond acceptor (the amide carbonyl oxygen and the methoxy oxygen).
A hydrophobic aromatic region (the methoxyphenyl ring).
A flexible hydrophobic moiety (the azepane ring).
Molecular docking simulations would then be used to predict how this compound and its proposed derivatives fit into the binding pocket of the target protein. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. nih.gov The insights gained from docking studies can guide the design of new derivatives with improved binding. For instance, if the docking results show an unoccupied hydrophobic pocket near the methoxy group, derivatives with larger, more lipophilic substituents at this position could be designed to fill this pocket and enhance binding.
A structure-activity relationship (SAR) study can be systematically conducted based on these design principles. nih.gov This involves synthesizing and testing a series of analogs with specific modifications to different parts of the molecule.
The following interactive data table outlines potential modifications to the this compound scaffold based on SBDD principles and the expected impact on activity based on hypothetical docking studies.
| Modification Site | Proposed Modification | Rationale based on SBDD | Expected Impact on Activity |
| 2-methoxy group on the phenyl ring | Replacement with larger alkoxy groups (e.g., ethoxy, propoxy). | To occupy a nearby hydrophobic pocket identified in the binding site. | Potential increase in potency due to enhanced hydrophobic interactions. |
| Phenyl ring | Introduction of electron-withdrawing or electron-donating substituents at different positions. | To modulate the electronic properties and explore potential new hydrogen bonding or electrostatic interactions. | Activity could be increased or decreased depending on the specific interactions formed. |
| Azepane ring | Introduction of substituents or conformational constraints. | To optimize the orientation of the carboxamide group and improve the fit within the binding pocket. | May lead to improved selectivity and affinity. |
| Amide linker | Bioisosteric replacement (e.g., with a thioamide or a reversed amide). | To alter the hydrogen bonding capacity and conformational flexibility. | Could lead to novel binding modes and improved pharmacokinetic properties. |
Through an iterative cycle of design, synthesis, and biological evaluation, guided by computational modeling, the SBDD approach can lead to the discovery of highly potent and selective drug candidates derived from the this compound scaffold. nih.gov
Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl Azepane 2 Carboxamide Derivatives
Impact of Substituent and Stereochemical Variations on the Azepane Ring System
The seven-membered azepane ring is a key structural feature that imparts a distinct three-dimensional conformation, which is crucial for molecular recognition and interaction with biological targets. The non-planar and flexible nature of this saturated heterocycle allows it to adopt various conformations, influencing how the molecule fits into a receptor's binding pocket.
Stereochemistry: The stereochemistry at the C2 position of the azepane ring, where the carboxamide group is attached, is a critical determinant of biological activity. The absolute configuration (R or S) dictates the spatial orientation of the carboxamide and the N-aryl substituent, directly impacting the potential for effective receptor engagement. In many biologically active compounds, one enantiomer is significantly more potent than the other, highlighting the importance of stereoselective synthesis to obtain the desired isomer.
Ring Substituents: The introduction of substituents on the azepane ring can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. For instance, substitution at positions C3 through C7 can alter the ring's preferred conformation or introduce new points of interaction with a target receptor. The effect of such substitutions is highly dependent on their nature, size, and position.
The table below illustrates hypothetical SAR data for substitutions on the azepane ring, based on common observations in medicinal chemistry.
| Compound | Azepane Ring Modification | Relative Potency |
| Parent | Unsubstituted | 1x |
| Analog A | (R)-stereoisomer at C2 | 25x |
| Analog B | (S)-stereoisomer at C2 | 0.5x |
| Analog C | 4-fluoro substituent | 5x |
| Analog D | 4-hydroxyl substituent | 2x |
| Analog E | 4,4-dimethyl substituents | 0.2x |
Note: Data is illustrative and intended to demonstrate SAR principles.
Critical Role of the Carboxamide Group in Biological Efficacy, Selectivity, and Receptor Interaction
The carboxamide linkage is a privileged pharmacophore in drug design, serving as a robust and versatile linker that connects the azepane ring to the methoxyphenyl moiety. nih.gov Its importance stems from its specific electronic and geometric properties, which facilitate crucial interactions with biological targets.
The carboxamide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). These interactions are often fundamental to anchoring a ligand within a receptor's binding site, providing both affinity and specificity. The planarity of the amide bond restricts the rotational freedom between the azepane and phenyl rings, which helps to pre-organize the molecule into a lower-energy, bioactive conformation.
Structure-activity relationship studies on various classes of carboxamide-containing compounds consistently show that modifications to this linker can have profound effects. For example:
N-Methylation: Methylating the amide nitrogen removes the hydrogen bond donor capability, which can drastically reduce binding affinity if this interaction is critical.
Isosteric Replacement: Replacing the carboxamide with a bioisostere, such as a reverse amide, ester, or sulfonamide, alters the geometry and hydrogen bonding pattern, often leading to a significant change in activity and selectivity. nih.gov
Homologation: Increasing or decreasing the length of the linker can misalign the key binding groups (azepane and methoxyphenyl) within the active site, thereby reducing potency.
These findings emphasize that the carboxamide group is not merely a passive spacer but an active contributor to the molecular interactions that govern the biological efficacy and selectivity of N-(2-methoxyphenyl)azepane-2-carboxamide derivatives.
Influence of the 2-Methoxyphenyl Moiety on Target Binding and Modulatory Profiles
The 2-methoxyphenyl group is the primary recognition element that engages with the target protein, and its specific substitution pattern is critical for defining the compound's binding affinity and modulatory profile. The placement of the methoxy (B1213986) group at the ortho (position 2) of the phenyl ring has several important implications.
Steric and Conformational Effects: The ortho-methoxy group can impose a steric influence that restricts the rotation around the N-aryl bond. This torsional constraint helps to lock the phenyl ring into a specific orientation relative to the carboxamide linker, which can be highly favorable for fitting into a well-defined binding pocket.
Electronic and Interaction Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a corresponding donor group on the receptor. Furthermore, the methoxy group alters the electronic properties of the phenyl ring, potentially influencing cation-π or π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the active site.
The table below shows hypothetical data illustrating the sensitivity of receptor binding to the substitution on the phenyl ring.
| Compound | Phenyl Ring Moiety | Binding Affinity (Ki, nM) |
| Parent | 2-methoxyphenyl | 15 |
| Analog F | 3-methoxyphenyl | 150 |
| Analog G | 4-methoxyphenyl | 320 |
| Analog H | Phenyl (unsubstituted) | 800 |
| Analog I | 2-chlorophenyl | 45 |
| Analog J | 2,6-dimethoxyphenyl | 500 |
Note: Data is illustrative and intended to demonstrate SAR principles.
Rational Design and Optimization Strategies Based on Comprehensive SAR Insights
The comprehensive SAR insights gleaned from analyzing the three core components of this compound provide a clear framework for rational drug design and the optimization of its derivatives. nih.gov The goal of such strategies is to enhance potency, improve selectivity, and optimize pharmacokinetic properties by making targeted chemical modifications.
Azepane Ring Optimization: Based on the importance of stereochemistry, a primary strategy is the stereoselective synthesis of the most active enantiomer (e.g., the (R)-isomer as hypothesized in Table 6.1). Further exploration could involve introducing small, conformationally restricting substituents, such as a fluorine atom or a methyl group, at various positions on the azepane ring to fine-tune its shape and improve binding complementarity.
Carboxamide Linker Bioisosterism: If metabolic instability of the amide bond is a concern, bioisosteric replacement could be explored. For example, replacing the amide with a 1,2,4-oxadiazole (B8745197) or a stable amide mimetic could improve pharmacokinetic properties while maintaining the necessary geometric arrangement of the flanking azepane and phenyl rings. However, any modification must preserve the critical hydrogen bonding capabilities if they are essential for activity.
Phenyl Ring Decoration: The 2-methoxyphenyl moiety appears to be a highly optimized feature. Optimization strategies would focus on subtle modifications to enhance existing interactions. For example, replacing the methoxy group with a slightly different hydrogen bond acceptor, like a hydroxyl or amino group, could test the precise requirements of the receptor. Adding further substituents to the phenyl ring could explore secondary binding pockets and potentially increase affinity or selectivity, although this risks disrupting the primary binding mode.
A combined optimization approach might involve synthesizing a small, focused library of compounds where optimal features from each section are combined. For example, the (R)-stereoisomer of the azepane ring could be combined with a 4-fluoro substituent on the 2-methoxyphenyl ring to test for synergistic effects on binding affinity. These rational design approaches, guided by SAR data, enable the efficient development of more potent and selective drug candidates.
Q & A
Q. What methodologies are recommended for synthesizing N-(2-methoxyphenyl)azepane-2-carboxamide and confirming its structural integrity?
Synthesis typically involves coupling azepane-2-carboxylic acid derivatives with 2-methoxyaniline via carbodiimide-mediated amidation. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography (if crystalline) to resolve bond lengths and angles . For non-crystalline batches, mass spectrometry (MS) and infrared (IR) spectroscopy are critical for functional group verification.
Q. What experimental protocols are used to assess the metabolic stability of this compound in vitro?
Incubate the compound with hepatic microsomes (rat or human) at 37°C in phosphate buffer (pH 7.4) containing NADPH. Terminate reactions at timed intervals (e.g., 0, 15, 30, 60 min) using ice-cold acetonitrile. Analyze metabolites via HPLC or LC-MS/MS. Include controls without NADPH or microsomes to distinguish enzymatic vs. non-enzymatic degradation. Calculate half-life (t₁/₂) using first-order kinetics .
Q. How does the presence of the 2-methoxyphenyl group influence the compound’s solubility and bioavailability?
The methoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Assess logP values experimentally (shake-flask method) or computationally (e.g., XLogP3). For bioavailability, conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models. Counterbalance solubility limitations with co-solvents (e.g., DMSO ≤ 0.1%) in in vitro assays .
Advanced Research Questions
Q. What experimental designs are optimal for identifying species-specific differences in the metabolism of this compound?
Use cross-species microsomal incubations (e.g., rat, rabbit, human) under standardized conditions (pH 7.4, 1 mM NADPH). Quantify primary metabolites (e.g., o-anisidine, o-aminophenol) via HPLC-UV/Vis or LC-MS. For enzyme phenotyping, employ chemical inhibitors (e.g., CYP1A2 inhibitor α-naphthoflavone) or antibodies. Confirm findings with recombinant CYP isoforms (e.g., CYP1A1, CYP2E1) .
Q. How do CYP enzyme induction protocols affect the reductive metabolism of this compound?
Pre-treat rodents with CYP inducers: β-naphthoflavone (CYP1A), phenobarbital (CYP2B), or ethanol (CYP2E1). Isolate hepatic microsomes and incubate with the compound. Monitor metabolite ratios (e.g., o-anisidine/o-aminophenol) to identify isoform-specific activity. Note that CYP1A induction increases reductive conversion to o-anisidine, while CYP2E1 favors oxidative pathways .
Q. What analytical strategies resolve contradictions in CYP isoform contributions to metabolite formation?
Conflicting data (e.g., CYP2E1’s role in reduction vs. oxidation) require purified enzyme systems reconstituted with NADPH:CYP reductase. Compare kinetics (Km, Vmax) between isoforms. Use deuterated analogs or isotopically labeled substrates to trace reaction pathways. Validate findings with CRISPR-edited cell lines lacking specific CYP genes .
Q. How can redox cycling of N-(2-methoxyphenyl)hydroxylamine intermediates be mitigated during metabolic studies?
Include antioxidants (e.g., ascorbic acid, glutathione) in incubation buffers to prevent autoxidation. Use anaerobic chambers for microsomal assays to limit ROS interference. Characterize redox-active metabolites via cyclic voltammetry and confirm stability under physiological pH .
Data Analysis and Interpretation
Q. How should researchers address variability in metabolite quantification across experimental replicates?
Normalize data to protein content (Bradford assay) and internal standards (e.g., deuterated o-anisidine). Apply statistical models (ANOVA with Tukey’s post hoc) to assess inter-species or inter-individual variability. Use pooled microsomes to minimize donor-specific effects .
Q. What computational tools are recommended for predicting CYP-mediated metabolism of this compound?
Use in silico platforms like StarDrop (CYP metabolism prediction), MetaSite (binding site analysis), or Molecular Operating Environment (MOE) for docking studies. Cross-validate predictions with in vitro data from recombinant CYP assays .
Methodological Pitfalls and Solutions
Q. Why might this compound yield false-positive genotoxicity results in Ames tests?
Reactive metabolites (e.g., nitroso intermediates) can form DNA adducts. Include metabolic activation systems (S9 fraction) and test with/without pre-incubation. Confirm results with comet assays or micronucleus tests in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
